molecular formula C9H9N3O4 B14806625 5-Cyclopropoxy-4-nitropicolinamide

5-Cyclopropoxy-4-nitropicolinamide

Cat. No.: B14806625
M. Wt: 223.19 g/mol
InChI Key: VDDBWIJLONDWRX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-nitropicolinamide is a chemical compound with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a nitro group attached to a picolinamide backbone. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-nitropicolinamide typically involves the reaction of 4-nitropicolinic acid with cyclopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Nitropicolinic acid} + \text{Cyclopropanol} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-nitropicolinamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-cyclopropoxy-4-aminopicolinamide .

Scientific Research Applications

5-Cyclopropoxy-4-nitropicolinamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-nitropicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

5-cyclopropyloxy-4-nitropyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O4/c10-9(13)6-3-7(12(14)15)8(4-11-6)16-5-1-2-5/h3-5H,1-2H2,(H2,10,13)

InChI Key

VDDBWIJLONDWRX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2[N+](=O)[O-])C(=O)N

Origin of Product

United States

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